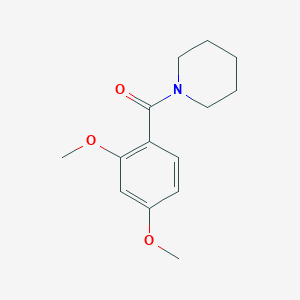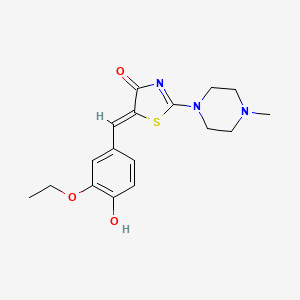![molecular formula C19H22N6O B5833717 2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyrimidine-2,4,6-triamine](/img/structure/B5833717.png)
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that combines a pyrimidine core with a phenylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyrimidine-2,4,6-triamine typically involves a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amine and a diketone.
Introduction of the Phenylfuran Moiety: The phenylfuran group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Methylation: The final step involves the methylation of the amine groups to achieve the desired tetramethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalyst Selection: Choosing an efficient catalyst for the coupling reaction.
Reaction Temperature and Pressure: Optimizing these parameters to ensure complete conversion of reactants.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amines derived from the reduction of the imine group.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyrimidine-2,4,6-triamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism by which 2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyrimidine-2,4,6-triamine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, potentially leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine: Lacks the phenylfuran moiety, resulting in different chemical properties.
6-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyrimidine-2,4,6-triamine: Lacks the tetramethylation, affecting its reactivity and biological activity.
Uniqueness
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyrimidine-2,4,6-triamine is unique due to its combination of a highly substituted pyrimidine core with a phenylfuran group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-24(2)18-12-17(21-19(22-18)25(3)4)23-20-13-15-10-11-16(26-15)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNXSPHDGGTHPU-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)NN=CC2=CC=C(O2)C3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=C1)N/N=C/C2=CC=C(O2)C3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833640.png)


![2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B5833684.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)


![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)acetate](/img/structure/B5833706.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5833709.png)
![5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5833723.png)



